4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
Overview
Description
4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride is a heterocyclic organic compound that features a pyridine ring fused with a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of “4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride” is mild steel . This compound acts as a corrosion inhibitor for mild steel in 1 M HCl solution .
Mode of Action
The compound interacts with its target, mild steel, by adhering to the steel surface. This adherence is achieved through both physisorption and chemisorption . The compound acts as a mixed inhibitor, meaning it reduces both the anodic and cathodic reactions that lead to corrosion .
Biochemical Pathways
The compound affects the corrosion process, a biochemical pathway that involves the oxidation of metal. By adhering to the steel surface, the compound forms a protective layer that prevents the steel from coming into contact with the corrosive medium .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, it can refer to the compound’s behavior in the corrosive environment. The compound exhibits excellent adsorption properties to metal surfaces, which is crucial for its role as a corrosion inhibitor .
Result of Action
The result of the compound’s action is the significant reduction of corrosion in mild steel. Experimental results showed that the compound is an effective corrosion inhibitor for mild steel in an acid medium, with the maximum inhibition efficiency reaching 96.06% at 0.2 mM concentration .
Action Environment
The compound’s action, efficacy, and stability are influenced by the corrosive environment, specifically the presence of 1 M HCl solution. The compound is particularly effective in this acidic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions to form 2-aminothiazole.
Pyridine Ring Introduction: The 2-aminothiazole is then reacted with 2-bromopyridine in the presence of a base such as potassium carbonate to form the pyridine-thiazole fused ring system.
Butan-1-amine Introduction: The fused ring system is then reacted with 4-bromobutan-1-amine under nucleophilic substitution conditions to introduce the butan-1-amine moiety.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted thiazole or pyridine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry:
- Utilized as a corrosion inhibitor in metal industries due to its ability to form protective layers on metal surfaces.
Comparison with Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: Another pyridine-thiazole derivative with similar structural features but different functional groups.
2-Amino-4-(2-pyridyl)thiazole: A compound with a similar thiazole-pyridine core but different substituents.
Uniqueness: 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride is unique due to its specific combination of a pyridine-thiazole fused ring system with a butan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(4-pyridin-2-yl-1,3-thiazol-2-yl)butan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.2ClH/c13-7-3-1-6-12-15-11(9-16-12)10-5-2-4-8-14-10;;/h2,4-5,8-9H,1,3,6-7,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLJTOFNLGDFHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)CCCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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